2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran
CAS No.: 78437-07-7
Cat. No.: VC0042721
Molecular Formula: C₁₀H₁₇BrO₂
Molecular Weight: 249.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78437-07-7 |
|---|---|
| Molecular Formula | C₁₀H₁₇BrO₂ |
| Molecular Weight | 249.14 |
| IUPAC Name | 2-[(E)-4-bromo-3-methylbut-2-enoxy]oxane |
| Standard InChI | InChI=1S/C10H17BrO2/c1-9(8-11)5-7-13-10-4-2-3-6-12-10/h5,10H,2-4,6-8H2,1H3/b9-5+ |
| SMILES | CC(=CCOC1CCCCO1)CBr |
Introduction
Chemical Properties and Structure
Basic Identification and Characteristics
2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran is identified by several key parameters that define its chemical identity and physical properties:
| Parameter | Value |
|---|---|
| CAS Number | 78437-07-7 |
| Molecular Formula | C₁₀H₁₇BrO₂ |
| Molecular Weight | 249.14 g/mol |
| IUPAC Name | 2-[(E)-4-bromo-3-methylbut-2-enoxy]oxane |
| Appearance | Clear colorless to light yellow oil |
| Solubility | Slightly soluble in chloroform and methanol |
| Stability | Light sensitive |
| Storage Condition | Amber vial, refrigerated (4°C) |
The compound features a tetrahydropyran ring connected to a 4-bromo-3-methyl-2-buten-1-yl group via an oxygen atom, forming an ether linkage . This structure is crucial for its function as a protecting group in organic synthesis.
Structural Identifiers and Representation
Modern chemical databases and reference systems use several standardized identifiers to represent the structure of 2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran:
| Identifier Type | Value |
|---|---|
| Canonical SMILES | CC(=CCOC1CCCCO1)CBr |
| InChI | InChI=1S/C10H17BrO2/c1-9(8-11)5-7-13-10-4-2-3-6-12-10/h5,10H,2-4,6-8H2,1H3/b9-5+ |
| InChI Key | INCLRAYMQAYLAJ-WEVVVXLNSA-N |
These identifiers enable precise structural representation and facilitate the compound's identification in chemical databases and literature .
Stereochemistry
The compound is commercially available as a cis/trans mixture, indicating stereoisomerism around the double bond in the 4-bromo-3-methyl-2-buten-1-yl moiety . The (E) configuration, indicated in some nomenclature variants, refers to the trans arrangement of substituents around the double bond. This stereochemical feature can significantly influence the compound's reactivity and effectiveness in synthesis applications .
Synthesis and Production
Synthetic Routes
The synthesis of 2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran typically involves the reaction between 4-bromo-3-methyl-2-buten-1-ol and dihydropyran under acidic conditions. This reaction establishes the tetrahydropyranyl (THP) protecting group on the alcohol functionality .
The key precursor, 4-bromo-3-methyl-2-buten-1-ol (CAS: 2089570-85-2), is an essential intermediate in the synthetic pathway leading to the target compound . This precursor itself is synthesized through selective bromination of 3-methyl-2-buten-1-ol or related starting materials.
Related Derivatives
Several related compounds share structural similarities or synthetic relationships with 2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran:
| Compound | CAS Number | Relationship |
|---|---|---|
| 4-Bromo-3-methyl-2-buten-1-ol | 2089570-85-2 | Precursor in synthesis |
| 4-Bromo-3-methyl-2-buten-1-yl acetate | - | Related derivative (acetate protected version) |
These relationships highlight the compound's position within a family of related chemical entities that share common synthetic or functional characteristics .
Applications in Organic Synthesis
Role as a Protected Intermediate
2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran functions primarily as a protected intermediate in organic synthesis. The tetrahydropyranyl (THP) group serves as a protecting group for the alcohol functionality, allowing selective reactions to occur at other positions in the molecule without affecting the protected hydroxyl group.
This protection strategy is particularly valuable in multi-step synthesis where controlled reactivity is essential. The THP protection is stable under various reaction conditions but can be selectively removed when needed, providing synthetic chemists with a versatile tool for complex molecule synthesis .
Synthesis of L-Cysteine Derivatives
One of the most significant applications of 2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran is in the synthesis of L-Cysteine derivatives. L-Cysteine is an essential amino acid with a thiol side chain that plays crucial roles in protein structure and function .
| Storage Parameter | Recommendation |
|---|---|
| Container | Amber vial (to protect from light) |
| Temperature | Refrigerated (4°C) |
| Atmosphere | Inert (e.g., under nitrogen) |
| Exposure | Minimize handling in direct light |
Adherence to these storage guidelines ensures the compound's stability and extends its shelf life for continued use in research and synthetic applications .
Biochemical Applications and Research Significance
Role in Biochemical Research
In biochemical research, derivatives synthesized using 2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran serve as valuable tools for studying various biological processes. The compound's ability to facilitate the creation of specialized molecular probes enables researchers to investigate:
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Protein-protein interactions
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Enzyme activity and inhibition
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Cellular signaling pathways
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Structure-activity relationships in biochemical systems
These applications underscore the compound's significance beyond its role as a synthetic intermediate, highlighting its contributions to advancing our understanding of fundamental biological processes.
Current Research Trends
Recent research involving 2-[(4-Bromo-3-methyl-2-buten-1-yl)oxy]tetrahydro-2H-pyran has expanded into several emerging areas:
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Development of novel biochemical probes with enhanced specificity
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Creation of modified amino acids for incorporation into proteins with specialized functions
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Synthesis of bioactive compounds with potential therapeutic applications
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Exploration of new protective group strategies for complex molecule synthesis
These research directions reflect the compound's continued relevance in contemporary chemical and biochemical investigations, suggesting ongoing and future applications in various scientific domains.
| Supplier | Product Identification |
|---|---|
| Toronto Research Chemicals Inc. | Referenced in catalog |
| Santa Cruz Biotechnology | Referenced in catalog |
| BOC Sciences | Catalog: BB054600 |
| Other specialty chemical suppliers | Various catalog numbers |
The commercial availability from multiple sources ensures researchers have access to the compound for various applications in organic synthesis and biochemical research .
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